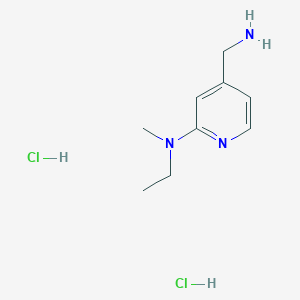

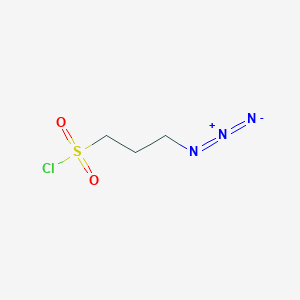

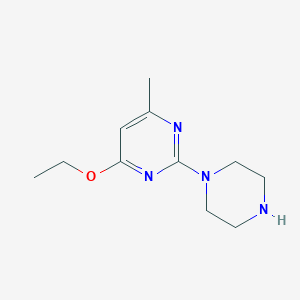

![molecular formula C10H18N4O B1524057 2-[4-(piperazin-1-ylmethyl)-1H-pyrazol-1-yl]ethan-1-ol CAS No. 1334147-32-8](/img/structure/B1524057.png)

2-[4-(piperazin-1-ylmethyl)-1H-pyrazol-1-yl]ethan-1-ol

Descripción general

Descripción

This compound is a novel choline analog . Choline analogs have been shown to offer therapeutic benefits for cardiovascular complications .

Synthesis Analysis

The compound was synthesized and administered by intravenous and intracerebroventricular routes to evaluate the potential alteration of mean arterial pressure, heart rate, and renal sympathetic nerve activity of normotensive and hypertensive rats .Chemical Reactions Analysis

The compound has been shown to produce sympathoinhibition, hypotension, and antihypertensive effects . The cumulative addition of the compound to isolated endothelium-intact aortic rings reduced vascular tension and elicited a concentration-dependent relaxation .Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Activity

σ1 Receptor Antagonists for Pain Management : A series of pyrazoles was synthesized, leading to the identification of a compound with significant σ1 receptor antagonist activity, highlighting its potential clinical application in pain management. This compound demonstrated outstanding aqueous solubility and metabolic stability across species, indicating its suitability as a BCS class I compound. Its pharmacokinetic profile and antinociceptive properties were evaluated in animal models, showcasing its potential for treating pain (J. Díaz et al., 2020).

Antimicrobial Activities : Novel piperazine derivatives were synthesized and characterized, showing excellent antibacterial and antifungal activities compared to standard drugs. This research underscores the importance of such derivatives in developing new antimicrobial agents (R. Rajkumar et al., 2014).

Catalysis in Organic Synthesis : Piperazine has been utilized as a catalyst for the synthesis of various pharmaceutically relevant compounds, demonstrating the versatility and economic advantages of using piperazine in chemical synthesis (M. Yousefi et al., 2018).

Dopamine Receptor Partial Agonists : Incorporation of pyrazolo[1,5-a]pyridine heterocyclic appendage into 1,4-disubstituted aromatic piperazines led to high-affinity dopamine receptor partial agonists. These compounds were shown to favor G protein activation over β-arrestin recruitment at dopamine D2 receptors, suggesting potential therapeutic applications in psychiatric disorders (D. Möller et al., 2017).

Anticonvulsant Activity : Kojic acid derivatives containing piperazine units were synthesized and evaluated for anticonvulsant activity, demonstrating significant protection against seizures in animal models. This study highlights the potential of such compounds in developing new antiepileptic drugs (M. Aytemir et al., 2010).

Mecanismo De Acción

Target of Action

The primary targets of 2-[4-(piperazin-1-ylmethyl)-1H-pyrazol-1-yl]ethan-1-ol are muscarinic receptors . Muscarinic receptors are a type of G protein-coupled receptor that play a crucial role in the nervous system. They are involved in various physiological functions, including heart rate, smooth muscle contraction, and glandular secretion .

Biochemical Pathways

The compound affects the cholinergic-nitric oxide signaling pathway . This pathway is involved in the regulation of cardiovascular function. By interacting with muscarinic receptors, this compound can influence this pathway and produce cardiovascular effects .

Pharmacokinetics

The compound was administered by intravenous and intracerebroventricular routes in studies, suggesting it has bioavailability through these routes .

Análisis Bioquímico

Biochemical Properties

2-[4-(piperazin-1-ylmethyl)-1H-pyrazol-1-yl]ethan-1-ol plays a significant role in biochemical reactions, particularly in the modulation of cardiovascular function. It interacts with enzymes such as nitric oxide synthase and muscarinic receptors. The compound has been shown to elicit a temporal reduction in mean arterial pressure, heart rate, and renal sympathetic nerve activity in animal models . These interactions suggest that this compound may regulate muscarinic signaling pathways, contributing to its sympathoinhibitory, hypotensive, and antihypertensive effects .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In cardiovascular cells, it has been observed to reduce vascular tension and elicit concentration-dependent relaxation in isolated endothelium-intact aortic rings . This compound’s impact on cell signaling pathways, particularly those involving muscarinic receptors, highlights its potential in modulating cardiovascular function and cellular responses to stress.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with muscarinic receptors and nitric oxide synthase. Docking studies have shown that this compound interacts with muscarinic M1 and M3 receptors but not with nitric oxide synthase . This selective binding suggests that this compound may exert its effects through the regulation of muscarinic signaling pathways, leading to changes in gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation were evaluated in various experimental conditions. It was found that the intravenous and intracerebroventricular administration of this compound elicited a temporal reduction in mean arterial pressure, heart rate, and renal sympathetic nerve activity . These effects were observed to be concentration-dependent and were attenuated by pretreatment with specific inhibitors, indicating the compound’s dynamic interaction with biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that doses ranging from 0.3 to 1.2 mg/kg administered intravenously or intracerebroventricularly can significantly alter cardiovascular function . Higher doses of the compound have been associated with more pronounced sympathoinhibitory and hypotensive effects, while excessive doses may lead to adverse effects such as bradycardia and hypotension .

Metabolic Pathways

This compound is involved in metabolic pathways related to cardiovascular function. It interacts with enzymes such as nitric oxide synthase and muscarinic receptors, influencing the production of nitric oxide and the regulation of vascular tone . These interactions suggest that the compound may play a role in modulating metabolic flux and metabolite levels in cardiovascular tissues.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. The compound’s ability to reduce vascular tension and elicit concentration-dependent relaxation indicates its effective distribution in cardiovascular tissues

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound’s interactions with muscarinic receptors suggest that it may be localized to specific compartments or organelles involved in signaling pathways . Post-translational modifications and targeting signals may direct the compound to these subcellular locations, enhancing its efficacy in modulating cardiovascular function.

Propiedades

IUPAC Name |

2-[4-(piperazin-1-ylmethyl)pyrazol-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O/c15-6-5-14-9-10(7-12-14)8-13-3-1-11-2-4-13/h7,9,11,15H,1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTLSFXMQCYUEIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CN(N=C2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

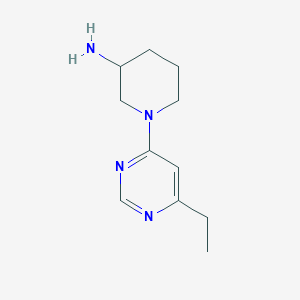

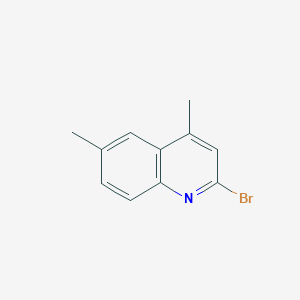

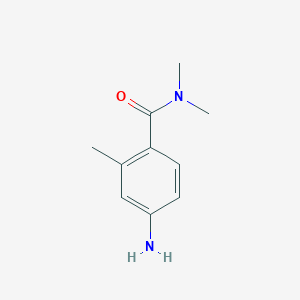

![1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpiperidin-3-amine](/img/structure/B1523979.png)

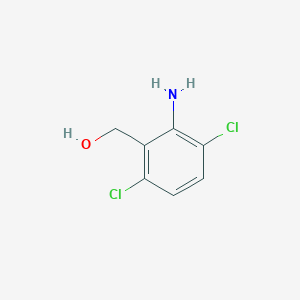

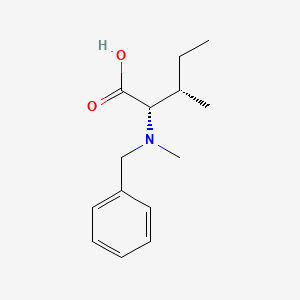

![5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B1523980.png)

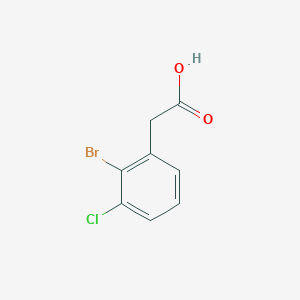

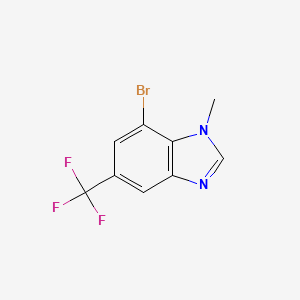

![1-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]propan-1-amine hydrochloride](/img/structure/B1523982.png)